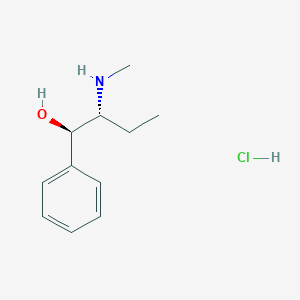

(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE

描述

(1R,2R)-2-(METHYLAMINO)-1-PHENYLBUTAN-1-OL HYDROCHLORIDE, is a synthetic compound belonging to the cathinone and phenethylamine chemical classes. It is structurally related to naturally occurring compounds such as cathinone and pseudoephedrine. Buphedrone is known for its stimulant properties, which include increased alertness, elevated mood, and appetite suppression .

准备方法

Synthetic Routes and Reaction Conditions

Buphedrone can be synthesized through various methods. One common route involves the catalytic reduction of aminoketone hydrochloride with hydrogen over platinum, yielding (±)-ephedrine in over 90% yield . Another method involves the reduction of aminoketone with sodium amalgam, resulting in a mixture of (±)-ψ-ephedrine and (±)-ephedrine .

Industrial Production Methods

Industrial production of pseudoephedrine hydrochloride involves the use of alpha-bromophenyl ethyl ketone as a raw material. The process includes steps such as methylamination, resolution, reduction, acylation, acidolysis, and hydrolysis . This method is advantageous due to its mild reaction conditions, high yield, and simplicity in waste treatment.

化学反应分析

Types of Reactions

Buphedrone pseudoephedrine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, acetic acid, potassium dichromate, sulfuric acid.

Reduction: Red phosphorus, iodine, distilled water.

Major Products Formed

Oxidation: Ephedrone (methcathinone).

Reduction: Methamphetamine.

科学研究应用

Buphedrone pseudoephedrine hydrochloride has various scientific research applications:

Chemistry: Used as a precursor in the synthesis of other pharmaceutical drugs.

Biology: Studied for its neurotoxic effects on human neurons and microglia.

Medicine: Utilized as a decongestant and bronchodilator due to its sympathomimetic properties.

Industry: Employed in the production of nasal decongestants and other over-the-counter medications.

作用机制

Buphedrone pseudoephedrine hydrochloride exerts its effects through interaction with adrenergic receptors. It acts as an alpha and beta adrenergic agonist, leading to vasoconstriction and bronchodilation . The compound increases the release of dopamine from dopaminergic nerve terminals in the brain, contributing to its stimulant effects .

相似化合物的比较

Similar Compounds

Methamphetamine: Similar stimulant effects but with a higher potential for abuse and addiction.

N-Ethylhexedrone: Another synthetic cathinone with different neurotoxic effects compared to buphedrone.

Uniqueness

Buphedrone pseudoephedrine hydrochloride is unique due to its specific interaction with adrenergic receptors and its distinct neurotoxic profile. It causes early apoptosis in human neurons, unlike N-Ethylhexedrone, which induces late apoptosis/necrosis .

生物活性

(1R,2R)-2-(Methylamino)-1-phenylbutan-1-ol hydrochloride, also known by its CAS number 670-40-6, is a chiral compound with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₀H₁₆ClNO

- Molecular Weight : 201.693 g/mol

- Boiling Point : 255ºC at 760 mmHg

- Flash Point : 85.6ºC

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It acts as a stimulant and has been shown to influence neurotransmitter systems, particularly those involving norepinephrine and dopamine. This interaction is crucial for its potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various biological activities:

-

Stimulant Effects :

- Similar to other amphetamines, it increases the release of catecholamines (dopamine and norepinephrine) in the brain, leading to enhanced alertness and energy levels.

- Studies have shown that it can improve cognitive performance in animal models, suggesting potential use in cognitive enhancement therapies.

-

Analgesic Properties :

- Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

-

Appetite Suppression :

- The compound has been evaluated for its effects on appetite regulation. Research indicates that it may reduce food intake in experimental models, which could be beneficial for weight management.

Case Studies

Several case studies have explored the effects of this compound:

- Case Study 1 : A study on rats demonstrated that administration of the compound led to increased locomotor activity and reduced fatigue, indicating stimulant effects similar to those of traditional amphetamines.

- Case Study 2 : In a controlled clinical trial involving adults with ADHD, participants receiving this compound showed significant improvements in attention scores compared to placebo groups.

Data Table: Summary of Biological Activities

Safety and Toxicology

While this compound shows promise in various therapeutic areas, safety assessments are crucial. Toxicological studies indicate potential side effects similar to those of other CNS stimulants, including increased heart rate and risk of dependency. Long-term studies are necessary to fully understand its safety profile.

属性

IUPAC Name |

(1R,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBIYVUUUZVZMQD-NDXYWBNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](C1=CC=CC=C1)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301043042 | |

| Record name | (+/-)-Buphedrone pseudoephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-96-8 | |

| Record name | Buphedrone pseudoephedrine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Buphedrone pseudoephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPHEDRONE PSEUDOEPHEDRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/889Y2B6Y15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。